2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazin-2-yloxy moiety, and a piperidin-1-yl ethanone backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidin-1-yl Ethanone Backbone: This step involves the reaction of piperidine with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the piperidin-1-yl ethanone intermediate.
Introduction of the Pyrazin-2-yloxy Group: The intermediate is then reacted with pyrazin-2-ol in the presence of a suitable base, such as potassium carbonate, to form the pyrazin-2-yloxy derivative.
Attachment of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazin-2-yloxy moiety can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- 2-(2-Fluorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- 2-(2-Fluorophenyl)-1-(3-(quinolin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of the pyrazin-2-yloxy group, which can confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-15-6-2-1-4-13(15)10-17(22)21-9-3-5-14(12-21)23-16-11-19-7-8-20-16/h1-2,4,6-8,11,14H,3,5,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBFNOYLYQTJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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